molecular formula C29H34O17 B12321817 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside

2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside

Cat. No.: B12321817
M. Wt: 654.6 g/mol
InChI Key: MBHXKZDTQCSVPM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Monoxerutin undergoes various chemical reactions, including:

    Oxidation: Monoxerutin can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert Monoxerutin into its corresponding dihydro derivatives.

    Substitution: Monoxerutin can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

Monoxerutin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Monoxerutin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, Monoxerutin enhances the stability of capillary walls, reducing permeability and preventing leakage .

Comparison with Similar Compounds

Monoxerutin is part of a group of compounds known as hydroxyethylrutosides. Similar compounds include:

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-15(33)7-12(41-5-4-30)8-16(18)44-26(27)11-2-3-13(31)14(32)6-11/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHXKZDTQCSVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865118
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23869-24-1
Record name Monoxerutin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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